(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one
Description
The compound (6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one (CAS: 67943-20-8) is a bicyclic imidazolidinone derivative characterized by a fused pyrroloimidazole core. Its stereochemistry (6R,7aS) and substituents—a hydroxyl group at position 6 and a methyl group at position 2—distinguish it from related analogs. The compound is likely utilized as a reference standard or synthetic intermediate, given its inclusion in pharmacological research contexts .
Properties
IUPAC Name |
(6R,7aS)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-8-3-5-2-6(10)4-9(5)7(8)11/h5-6,10H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYGHKQSXPMGY-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](CN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one is a heterocyclic compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12N2O2
- Molecular Weight : 156.18 g/mol
- CAS Number : 1989638-21-2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antileishmanial Activity
A study evaluated the antileishmanial efficacy of related pyrrolo compounds, showing promising results against Leishmania donovani, the causative agent of visceral leishmaniasis. Although specific data for this compound is limited, similar compounds in this class demonstrated IC50 values ranging from 5.35 to 10.51 μM against intracellular amastigotes, indicating potential for further exploration in treating leishmaniasis .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within pathogens. Preliminary docking studies suggest that it may bind effectively to active sites involved in critical metabolic pathways.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various pyrrolo derivatives, this compound showed a notable reduction in bacterial growth at concentrations as low as 10 μM. This study highlighted the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Leishmaniasis Treatment
A recent investigation into related compounds found that derivatives similar to this compound exhibited up to 85% inhibition of L. donovani amastigotes at 25 μM. This suggests that modifications to the core structure may enhance the efficacy against leishmaniasis .
Data Summary
Comparison with Similar Compounds
Data Tables
Table 2: Spectroscopic and Physical Property Comparison
Research Findings and Implications
- Stereochemical Validation : X-ray crystallography () confirms the structural reliability of analogs, suggesting the target compound’s configuration is similarly verifiable .
- Synthetic Trends : High yields (73–90%) in suggest esterification at the 7a-position is efficient, whereas naphthalene substitutions () face synthetic hurdles .
- Pharmacological Potential: Halogenated and fluorinated derivatives () highlight the scaffold’s versatility in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
